molecular formula C8H8N2O2 B151228 4-Acetylpicolinamide CAS No. 135450-71-4

4-Acetylpicolinamide

Cat. No. B151228
M. Wt: 164.16 g/mol
InChI Key: KTULWXKYCZHSMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylpicolinamide (4-AP) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a derivative of picolinic acid, which is a natural metabolite in the human body. 4-AP has been found to have a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases and disorders.

Mechanism Of Action

The mechanism of action of 4-Acetylpicolinamide is not fully understood, but it is believed to act on potassium channels in the nervous system. By blocking these channels, 4-Acetylpicolinamide can increase the release of neurotransmitters and promote the regeneration of damaged nerves.

Biochemical And Physiological Effects

4-Acetylpicolinamide has been found to have a range of biochemical and physiological effects. It can increase the release of acetylcholine, a neurotransmitter that is important for cognitive function. 4-Acetylpicolinamide has also been found to improve muscle function and reduce spasticity in patients with neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Acetylpicolinamide in lab experiments is its low toxicity and high solubility in water. However, its effects can be variable depending on the concentration used, and it can be difficult to achieve consistent results.

Future Directions

There are several potential future directions for research on 4-Acetylpicolinamide. One area of interest is its potential use in the treatment of Alzheimer's disease, as it has been found to improve cognitive function in animal models. Another area of interest is its potential use in the treatment of spinal cord injury, as it has been found to promote nerve regeneration. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of 4-Acetylpicolinamide.

Synthesis Methods

The synthesis of 4-Acetylpicolinamide can be achieved through several methods, including the reaction of picolinic acid with acetic anhydride and the reaction of picolinamide with acetyl chloride. The latter method is preferred due to its higher yield and simpler reaction conditions.

Scientific Research Applications

4-Acetylpicolinamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects and has been investigated for the treatment of neurological disorders such as multiple sclerosis, spinal cord injury, and cerebral ischemia. 4-Acetylpicolinamide has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.

properties

CAS RN

135450-71-4

Product Name

4-Acetylpicolinamide

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-acetylpyridine-2-carboxamide

InChI

InChI=1S/C8H8N2O2/c1-5(11)6-2-3-10-7(4-6)8(9)12/h2-4H,1H3,(H2,9,12)

InChI Key

KTULWXKYCZHSMW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NC=C1)C(=O)N

Canonical SMILES

CC(=O)C1=CC(=NC=C1)C(=O)N

synonyms

2-Pyridinecarboxamide, 4-acetyl- (9CI)

Origin of Product

United States

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